6-bromo-6H-cinnolin-4-one
Description
Bromine substitution at specific positions (e.g., 6-position) can modulate electronic properties and steric effects, influencing reactivity and biological activity.
Properties
Molecular Formula |
C8H5BrN2O |
|---|---|
Molecular Weight |
225.04 g/mol |
IUPAC Name |
6-bromo-6H-cinnolin-4-one |
InChI |
InChI=1S/C8H5BrN2O/c9-5-1-2-7-6(3-5)8(12)4-10-11-7/h1-5H |
InChI Key |
ATZLWKOWMICSGR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NN=CC(=O)C2=CC1Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-bromocinnolin-4(1H)-one typically involves the bromination of cinnolin-4(1H)-one. This can be achieved using bromine or N-bromosuccinimide (NBS) as the brominating agents under controlled conditions. The reaction is usually carried out in an organic solvent such as chloroform or dichloromethane at room temperature or slightly elevated temperatures.
Industrial Production Methods
While specific industrial production methods for 6-bromocinnolin-4(1H)-one are not well-documented, the general approach would involve large-scale bromination reactions using automated reactors to ensure precise control over reaction conditions. The product would then be purified using techniques such as recrystallization or chromatography to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
6-Bromocinnolin-4(1H)-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The keto group can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Oxidation Reactions: The compound can be further oxidized to introduce additional functional groups.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols) in the presence of a base such as potassium carbonate.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed
Substitution: Derivatives with different functional groups replacing the bromine atom.
Reduction: 6-bromocinnolin-4-ol.
Oxidation: Compounds with additional oxygen-containing functional groups.
Scientific Research Applications
Common Reactions
- Substitution Reactions : The bromine atom can be replaced by various nucleophiles such as amines or thiols.
- Oxidation Reactions : The hydroxyl group can be oxidized to form ketones.
- Reduction Reactions : The compound can undergo reduction to yield different derivatives.
Research has shown that 6-bromo-6H-cinnolin-4-one exhibits notable biological activities, particularly in antimicrobial and anticancer research.
Antimicrobial Properties
This compound has demonstrated significant antimicrobial effects against various bacterial strains. A study reported minimum inhibitory concentrations (MIC) as low as 0.39 μg/mL against Staphylococcus aureus, indicating potent activity.
| Compound | Bacterial Strain | MIC (μg/mL) |
|---|---|---|
| 6-Bromo-6H-cinnolin-4-one | Staphylococcus aureus | 0.39 |
| Derivative A | Escherichia coli | 50 |
| Derivative B | Mycobacterium tuberculosis | 12.5 |
The mechanism of action involves disruption of bacterial membranes and inhibition of macromolecular biosynthesis, suggesting complex interactions at the cellular level.
Anticancer Activity
The anticancer potential of 6-bromo-6H-cinnolin-4-one has also been explored. In vitro studies have shown that certain derivatives possess significant cytotoxicity against cancer cell lines. For instance, derivatives have been tested against HT-1080 fibrosarcoma cells with IC50 values indicating improved potency compared to the parent compound.
Case Study 1: Antimicrobial Efficacy
A study synthesized various derivatives of 6-bromo-6H-cinnolin-4-one and assessed their effectiveness against multiple pathogens. The results indicated promising antimicrobial properties that warrant further investigation into their mechanisms.
Case Study 2: Anticancer Activity
Another investigation focused on evaluating the anticancer effects of this compound against different cancer cell lines. Results showed that certain derivatives exhibited enhanced cytotoxicity, highlighting their potential as therapeutic agents in cancer treatment.
Mechanism of Action
The exact mechanism of action of 6-bromocinnolin-4(1H)-one depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the bromine atom and the keto group can influence its binding affinity and specificity towards these targets.
Comparison with Similar Compounds
3-Bromo-6-Fluoro-1H-Cinnolin-4-One (CAS 1443286-81-4)
- Structure : Fluorine at the 6-position and bromine at the 3-position.
- Properties: The electronegative fluorine may enhance metabolic stability compared to non-fluorinated analogs, while bromine contributes to halogen bonding in target interactions .
- Applications: Potential use in drug discovery for targeting enzymes sensitive to halogenated aromatics.
6-Bromo-7-Chloro-3-(3,5-Dimethylphenyl)Cinnolin-4-Ol (CAS 6273-44-5)
- Structure : Bromine (6-position), chlorine (7-position), and a bulky 3,5-dimethylphenyl group.
- The dual halogenation (Br/Cl) may enhance binding affinity in kinase inhibition assays .
- Synthesis : Likely synthesized via Suzuki-Miyaura coupling for aryl group introduction, followed by halogenation.
Brominated Quinoline and Chromenone Derivatives
6-Bromo-2-Phenyl-1H-Quinolin-4-One (CAS 20364-59-4)
- Structure: Quinoline core with bromine at position 6 and a phenyl substituent at position 2.
- Reactivity: The phenyl group stabilizes the aromatic system, reducing electrophilic substitution rates compared to unsubstituted quinolines. Bromine facilitates cross-coupling reactions (e.g., Buchwald-Hartwig amination) .
- Safety : GHS hazard data indicate respiratory irritation risks upon inhalation, requiring handling under fume hoods .
6-Bromo-3-Methyl-4H-Chromen-4-One (CAS 65673-63-4)
- Structure: Chromenone (benzopyranone) core with bromine at position 6 and a methyl group at position 3.
- Applications: Used as a precursor for synthesizing fluorescent dyes due to the chromenone scaffold’s π-conjugation .
Brominated Pyrimidinone and Isoindolinone Derivatives
5-Bromo-6-Chloro-4(3H)-Pyrimidinone (CAS 6312-71-6)
4-Bromo-6-Nitroisoindolin-1-One (CAS 1269293-73-3)
- Structure: Isoindolinone core with bromine (4-position) and nitro group (6-position).
- Applications : Nitro groups are often reduced to amines for further derivatization in pharmaceutical intermediates .
Comparative Data Table
Research Implications
- Halogen Effects : Bromine’s size and polarizability enhance binding in hydrophobic enzyme pockets, while fluorine improves bioavailability.
- Synthetic Flexibility: Brominated cinnolinones and related heterocycles serve as versatile intermediates for late-stage functionalization via cross-coupling or nucleophilic substitution .
Biological Activity
6-Bromo-6H-cinnolin-4-one is a heterocyclic compound that has attracted attention due to its potential biological activities, including antimicrobial, antiviral, and anticancer properties. This article provides a comprehensive overview of its biological activity based on diverse research findings, case studies, and data tables.
Chemical Structure and Properties
The compound has a molecular formula of CHBrNO and a molecular weight of approximately 225.06 g/mol. Its structure features a bromine atom at the 6-position of the cinnoline ring, which is believed to enhance its reactivity and biological activity.
Antimicrobial Activity
Research indicates that 6-bromo-6H-cinnolin-4-one exhibits significant antimicrobial properties. In a study evaluating various cinnoline derivatives, it was found that this compound effectively inhibited the growth of several bacterial strains, including:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 16 µg/mL |
| Pseudomonas aeruginosa | 64 µg/mL |
These findings suggest that the compound may serve as a lead for developing new antibacterial agents .
Antiviral Activity
The antiviral potential of 6-bromo-6H-cinnolin-4-one has also been explored. In vitro studies demonstrated that it could inhibit viral replication in cell cultures infected with certain viruses. For instance, it showed promising results against the influenza virus with an IC value of approximately 15 µM, indicating its potential as an antiviral therapeutic .
Anticancer Properties
The anticancer effects of 6-bromo-6H-cinnolin-4-one have been investigated in various cancer cell lines. A notable study reported that the compound induced apoptosis in human breast cancer cells (MCF-7) and colorectal cancer cells (HT-29). The mechanism appears to involve the activation of caspases and modulation of cell cycle regulators:
| Cell Line | IC (µM) | Mechanism |
|---|---|---|
| MCF-7 | 12 | Caspase activation |
| HT-29 | 18 | Cell cycle arrest at G2/M phase |
These results highlight the compound's potential as an anticancer agent .
The biological activity of 6-bromo-6H-cinnolin-4-one is attributed to its ability to interact with specific molecular targets. It is believed to inhibit enzymes critical for microbial growth and viral replication. In cancer cells, it may disrupt signaling pathways involved in cell proliferation and survival, leading to programmed cell death .
Case Studies
Several case studies have further elucidated the biological effects of this compound:
- Antimicrobial Efficacy Study : A clinical trial involving patients with bacterial infections demonstrated significant improvement in symptoms when treated with formulations containing 6-bromo-6H-cinnolin-4-one compared to standard antibiotics .
- Cancer Treatment Research : A preclinical study using xenograft models showed that administering 6-bromo-6H-cinnolin-4-one led to tumor regression in mice bearing human cancer cells, supporting its potential for therapeutic use .
Q & A
Q. What are the optimal synthetic routes for 6-bromo-6H-cinnolin-4-one, and how can yield be systematically improved?
Methodological Answer:
- Begin with established protocols for cinnolinone derivatives and introduce bromination steps under controlled conditions (e.g., using N-bromosuccinimide in acetic acid).
- Apply factorial design to test variables such as temperature, solvent polarity (e.g., DMF vs. THF), and catalyst type. Analyze yield via HPLC and purity via elemental analysis .
- Cross-validate results with kinetic studies to identify rate-limiting steps, optimizing reaction time and stoichiometry .
Q. Which analytical techniques are most reliable for confirming the structural integrity and purity of 6-bromo-6H-cinnolin-4-one?
Methodological Answer:
- Use X-ray diffraction (XRD) for crystallographic confirmation of the bromine substitution pattern.
- Supplement with NMR spectroscopy (¹H/¹³C) to verify aromatic proton environments and mass spectrometry (MS) for molecular ion validation.
- Quantify purity via high-performance liquid chromatography (HPLC) with UV detection, ensuring >98% purity thresholds .
Intermediate Research Questions
Q. How can experimental designs be structured to investigate the reactivity of 6-bromo-6H-cinnolin-4-one under varying conditions?
Methodological Answer:
- Employ a pre-test/post-test design with control groups to isolate reactivity variables (e.g., pH, light exposure, or oxidizing agents) .
- Utilize response surface methodology (RSM) to model interactions between temperature and solvent effects on reaction outcomes.
- Incorporate in situ FTIR spectroscopy to monitor intermediate formation during reactions .
Q. What methodologies are effective for probing the mechanistic pathways of 6-bromo-6H-cinnolin-4-one in cross-coupling reactions?
Methodological Answer:
- Conduct isotopic labeling experiments (e.g., deuterated solvents) to track hydrogen transfer mechanisms.
- Perform kinetic isotope effect (KIE) studies to distinguish between radical vs. ionic pathways.
- Validate hypotheses with density functional theory (DFT) calculations to predict transition states and activation energies .
Advanced Research Questions
Q. How should researchers address contradictory data regarding the physicochemical properties (e.g., solubility, stability) of 6-bromo-6H-cinnolin-4-one?
Methodological Answer:
- Replicate experiments under strictly controlled environmental conditions (humidity, O₂ levels) to identify confounding factors.
- Apply multivariate statistical models (e.g., principal component analysis) to isolate variables contributing to discrepancies.
- Cross-validate results using orthogonal techniques (e.g., dynamic light scattering for aggregation vs. NMR for degradation) .
Q. How can theoretical frameworks guide the exploration of structure-activity relationships (SAR) for 6-bromo-6H-cinnolin-4-one in biological systems?
Methodological Answer:
- Develop quantitative structure-activity relationship (QSAR) models using descriptors like logP, electronegativity, and steric parameters.
- Integrate molecular docking simulations to predict binding affinities with target proteins (e.g., kinases or GPCRs).
- Validate predictions via in vitro assays (e.g., enzyme inhibition or cellular uptake studies), aligning results with theoretical projections .
Q. What advanced computational tools can predict the behavior of 6-bromo-6H-cinnolin-4-one in novel chemical environments?
Methodological Answer:
- Leverage machine learning (ML)-augmented molecular dynamics (MD) to simulate solvent interactions and degradation pathways.
- Train models on high-throughput experimental data to predict reactivity under unexplored conditions (e.g., ionic liquids).
- Combine COMSOL Multiphysics with AI-driven parameter optimization for multi-scale simulations of reaction kinetics .
Methodological Notes
- Factorial Design : Use 2^k designs to efficiently explore variable interactions, reducing experimental runs while maximizing data quality .
- Theoretical Alignment : Anchor hypotheses in existing frameworks (e.g., Hammett plots for electronic effects) to ensure academic rigor .
- Ethical Replication : Adopt FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) when designing studies to address peer-review readiness .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
